molecular formula C19H17N3O3 B14915618 3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14915618
M. Wt: 335.4 g/mol
InChI Key: ICPQDQXYGHKKRR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidoindole core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxybenzyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields and functionalization of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of solvents, optimization of reaction conditions, and sequence of reagent introduction are crucial factors in industrial synthesis. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one stands out due to its unique pyrimidoindole core and the presence of the 3,4-dimethoxybenzyl group. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C19H17N3O3/c1-24-15-8-7-12(9-16(15)25-2)10-22-11-20-17-13-5-3-4-6-14(13)21-18(17)19(22)23/h3-9,11,21H,10H2,1-2H3

InChI Key

ICPQDQXYGHKKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC

Origin of Product

United States

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